REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]=[C:20]=[O:21])=[CH:15][CH:14]=1.C(N(CC)CC)C>C(OCC)C.C(OCC)(=O)C>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:20]2[O:21][CH2:2][C:3](=[O:10])[C:4]=2[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:15][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N=C=O
|
Name
|
diethyl ether ethyl acetate
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether, 1M hydrochloric acid solution, water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC=1OCC(C1C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |